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Biochemical and Cellular Potency Comparison

The table below summarizes the key quantitative data for A-485 and other major EP300/CREBBP inhibitors

from a direct comparative study [1] [2].

Inhibitor Core Scaffold
Biochemical IC₅₀
(Low Ac-CoA)

Biochemical IC₅₀
(High Ac-CoA)

Cellular Potency
(Inhibition of Histone
Acetylation)

A-485 Indane spiro-

oxazolidinedione

44.8 nM [1] [2] 1.3 μM [1] [2] Less potent than

iP300w and CPI-1612
[1] [2]

iP300w Spiro-hydantoin 15.8 nM [1] [2] ~110 nM
(estimated 7x shift)

[1] [2]

More potent than A-485
[1] [2]

CPI-
1612

Aminopyridine 10.7 nM [1] [2] ~21 nM (estimated

2x shift) [1] [2]

Most potent among the

three [1] [2]

A critical finding is that all these inhibitors are acetyl-CoA competitive. Their potency is highly dependent

on cellular cofactor levels, with A-485 showing the most significant drop in activity (a 29-fold shift) at
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physiologically relevant acetyl-CoA concentrations [1] [2].

Detailed Experimental Protocols

The comparative data in the table above were generated using the following standardized methodologies [1]

[2]:

Biochemical TR-FRET Assay:

Purpose: To measure the half-maximal inhibitory concentration (IC₅₀) of the compounds
against the EP300 catalytic domain.

Procedure: A biotinylated histone H3 peptide (amino acids 1-21) was incubated with the EP300
enzyme and acetyl-CoA in the presence of varying concentrations of the inhibitors. The reaction

was allowed to proceed for 1 hour within the linear range of substrate conversion. The
acetylation of the peptide was detected using an Alexa Fluor 647-labeled anti-H3K9Ac antibody

and Europium-labeled streptavidin, with signal measured by Time-Resolved Fluorescence
Resonance Energy Transfer (TR-FRET).

Key Conditions: IC₅₀ values were determined at two acetyl-CoA concentrations: a low
concentration (~50 nM, approximating the Km) and a high, physiologically relevant

concentration (5 μM).

Cellular Potency Assay:

Purpose: To evaluate the inhibitors' ability to reduce histone acetylation in a living cell model.

Cell Line: MCF-7 breast cancer cells.
Procedure: Cells were treated with a dose range (8 nM to 5 μM) of each compound for 3

hours. Cells were then harvested, and the levels of histone H3 acetylation at lysines 18 and 27
(H3K18ac and H3K27ac), which are well-characterized substrates of EP300/CREBBP, were

analyzed.

Broader Therapeutic Potential of A-485

Despite being less potent than newer inhibitors in direct comparison, extensive research demonstrates A-

485's efficacy across multiple disease models by disrupting key acetylation-dependent processes.
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Epigenetic & Transcriptional Effects

A-485

Reduces H3K27ac Reduces H3K18ac Promotes FOXO1
Degradation

Inhibits MYC
& E2F1 Pathways

Suppresses DLBCL
proliferation

Targets Leukemia
Stem Cells

Inhibits Androgen Receptor
in Prostate Cancer

Improves Acute Liver
Injury & Metabolism

Observed Anti-Cancer Outcomes Sensitizes NSCLC to
TRAIL-induced apoptosis Metabolic & Inflammatory Outcomes Reduces Adipose Tissue

& Liver Lipogenesis

Click to download full resolution via product page

These effects are supported by specific experimental findings:

Cancer Models:

DLBCL: A485 reduced H3K27ac levels, suppressed cell proliferation, and induced apoptosis in
vitro. It also inhibited tumor growth in mouse xenograft models, with mechanistic studies
pointing to inhibition of MYC and E2F1 pathways [3].

Non-Small Cell Lung Cancer (NSCLC): A485 sensitized both treatment-sensitive and EGFR-
TKI-resistant cells to TRAIL-induced apoptosis and inhibited the growth of 3D spheroids [4].

Other Cancers: Studies note efficacy in prostate cancer and against leukemia stem cells by
targeting enhancer activity [1] [3].

Metabolic & Inflammatory Diseases:

Acute Liver Injury: In an LPS/D-GalN-induced mouse model, A485 (100 mg/kg) alleviated liver
injury, improved survival, and suppressed pathological pro-inflammatory genes by reducing

H3K27ac/H3K18ac at their promoters [5].
Metabolic Syndrome: In high-fat diet-fed mice, A485 administration reduced body weight,

white adipose tissue mass, and hepatic lipid content. It also decreased hepatic glucose
production by promoting the ubiquitination and degradation of FOXO1 [6].

Interpretation Guide for Researchers
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For High-Potency Cellular Studies: If your research requires the strongest possible on-target effect,

the data suggest CPI-1612 or iP300w may be superior choices, especially in cellular environments
with high acetyl-CoA [1] [2].

For Established Workflows and Models: A-485 remains a well-validated and effective tool, with a
growing body of evidence supporting its use in specific cancer, metabolic, and inflammatory disease

models as detailed above.
Key Consideration: Remember that the cellular context (e.g., acetyl-CoA levels, specific pathway

dependencies) will significantly influence compound efficacy, regardless of its biochemical potency
ranking.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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